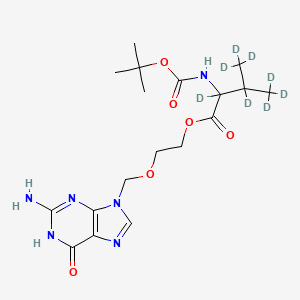

N-t-Boc-valacyclovir-d8

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H28N6O6 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoate |

InChI |

InChI=1S/C18H28N6O6/c1-10(2)11(21-17(27)30-18(3,4)5)15(26)29-7-6-28-9-24-8-20-12-13(24)22-16(19)23-14(12)25/h8,10-11H,6-7,9H2,1-5H3,(H,21,27)(H3,19,22,23,25)/i1D3,2D3,10D,11D |

InChI Key |

FGLBYLSLCQBNHV-DKCJLMJQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Chemistry and Chemical Transformations of N T Boc Valacyclovir D8

Strategies for Deuterium (B1214612) Incorporation at Specific Positions within the Valacyclovir (B1662844) Scaffold

The introduction of deuterium atoms into the valacyclovir structure is a critical aspect of the synthesis of N-t-Boc-valacyclovir-d8. The "-d8" designation signifies that eight hydrogen atoms have been replaced by deuterium. These deuterium atoms are strategically located on the L-valine portion of the molecule.

Deuteration Methodologies and Precursors

The primary strategy for the synthesis of this compound involves the use of a deuterated precursor, specifically L-valine-d8. This isotopically labeled amino acid is commercially available and serves as the foundational building block for introducing the deuterium atoms into the final molecule. The deuterium atoms in L-valine-d8 are typically located at the methyl and methine protons of the isopropyl group, as well as the alpha-carbon.

The synthesis of highly deuterated L-valine can be achieved through various methods, including acid-catalyzed exchange reactions in heavy water (D₂O) at elevated temperatures or through biosynthetic approaches using microorganisms grown in deuterium-enriched media. These methods ensure a high level of deuterium incorporation at the desired positions.

Isotopic Purity and Enrichment Assessment

Ensuring high isotopic purity and accurately assessing the level of deuterium enrichment are paramount in the synthesis of this compound. Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic purity. By analyzing the mass-to-charge ratio (m/z) of the molecule, the distribution of isotopologues (molecules with different numbers of deuterium atoms) can be determined. The mass spectrum of this compound would show a molecular ion peak shifted by approximately 8 mass units compared to its non-deuterated counterpart. The relative intensities of the peaks corresponding to d0 to d8 species allow for the calculation of the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR spectroscopy are invaluable for confirming the positions of deuterium incorporation. In the ¹H NMR spectrum of a highly deuterated compound like this compound, the signals corresponding to the deuterated positions will be significantly diminished or absent. Conversely, the ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated sites, providing direct evidence of successful labeling.

N-t-Boc Protection Methodologies for L-Valine and Acyclovir (B1169) Derivatives

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine functionality of amino acids during peptide synthesis and other chemical transformations. Its stability under a range of conditions and its facile removal under acidic conditions make it an ideal choice for the synthesis of this compound.

Reaction Conditions and Reagent Selection for Boc Protection

The protection of the amino group of L-valine-d8 is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The choice of solvent and base can influence the reaction efficiency and yield.

| Reagent | Base | Solvent | Typical Conditions |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide, Triethylamine (TEA), Sodium bicarbonate | Water/Dioxane, Tetrahydrofuran (THF), Dichloromethane (DCM) | Room temperature, overnight |

The reaction involves the nucleophilic attack of the amino group of L-valine-d8 on one of the carbonyl carbons of Boc₂O, leading to the formation of the N-t-Boc protected amino acid. The reaction is typically straightforward and high-yielding.

Selective Protection Strategies

In the context of synthesizing this compound, selective protection is crucial. The L-valine-d8 molecule contains both a carboxylic acid and an amino group. The N-t-Boc protection is specific to the amino group. The carboxylic acid group is intended to react with the hydroxyl group of the acyclovir side chain. To prevent unwanted side reactions, such as self-polymerization of the amino acid, the amino group must be protected before the coupling reaction with the acyclovir derivative. The Boc group provides this necessary protection, ensuring that the esterification occurs selectively at the carboxyl group.

Multi-Step Synthesis Pathways for this compound

N-t-Boc Protection of L-valine-d8: The commercially available L-valine-d8 is first protected at its amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) and a suitable base. This step yields N-t-Boc-L-valine-d8.

Coupling of N-t-Boc-L-valine-d8 with Acyclovir: The protected amino acid, N-t-Boc-L-valine-d8, is then coupled with acyclovir. This is an esterification reaction where the carboxylic acid of the valine derivative reacts with the primary hydroxyl group of the acyclovir side chain. This reaction is typically facilitated by a coupling agent, such as a carbodiimide like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

A general reaction scheme is presented below:

Step 1: N-t-Boc Protection

Step 2: Esterification

The resulting this compound can then be purified using standard chromatographic techniques. The successful synthesis and purification yield the desired deuterated intermediate, which is essential for its use in sensitive analytical applications.

| Step | Reactants | Key Reagents | Product |

| 1. N-t-Boc Protection | L-valine-d8 | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, TEA) | N-t-Boc-L-valine-d8 |

| 2. Esterification | N-t-Boc-L-valine-d8, Acyclovir | Coupling agent (e.g., DCC, DIC), Catalyst (e.g., DMAP) | This compound |

It is important to note that while the general synthetic strategy is well-established for the non-deuterated analogue, specific reaction conditions may be optimized to maximize yield and isotopic purity for the deuterated compound.

Coupling Reactions of Boc-Protected Valine with Deuterated Acyclovir Precursors

The core synthetic step for creating this compound is the esterification of N-t-butoxycarbonyl-L-valine (Boc-L-valine) with a deuterated acyclovir precursor. This reaction forms an ester linkage between the carboxyl group of the protected amino acid and the primary hydroxyl group of the acyclovir side chain. The process is a condensation reaction that requires a coupling agent to facilitate the formation of the ester bond.

Commonly used coupling agents for this type of transformation include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble carbodiimides like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). google.comresearchgate.netresearchgate.net The reaction is often carried out in the presence of a catalyst, for example, 4-(dimethylamino)pyridine (DMAP), in an appropriate organic solvent like dimethylformamide (DMF). google.com The deuterated acyclovir precursor would contain deuterium atoms on the valine side chain portion of the final molecule. The reaction proceeds by activating the carboxylic acid of Boc-L-valine, which is then susceptible to nucleophilic attack by the hydroxyl group of the deuterated acyclovir.

The general scheme for this coupling reaction is as follows: Boc-L-valine + Deuterated Acyclovir Precursor + Coupling Agent (e.g., EDC) → this compound + Byproducts

Optimization of Reaction Yields and Purity

A critical aspect of the synthesis is the optimization of reaction conditions to maximize the yield and chemical purity of this compound. A significant challenge in the synthesis of valacyclovir and its derivatives is the potential for racemization of the valine stereocenter during the coupling step. This can lead to the formation of the corresponding D-isomer impurity.

Research on analogous non-deuterated syntheses has shown that reaction temperature is a crucial parameter for controlling this side reaction. asianpubs.org Conducting the coupling reaction at reduced temperatures can significantly suppress the rate of racemization. For instance, studies on a similar synthesis using an N-Cbz protecting group demonstrated that maintaining the temperature between -5°C and 0°C was effective in limiting the formation of the D-isomer to approximately 1%. researchgate.netasianpubs.org Increasing the temperature above this range led to a notable increase in the undesired diastereomer.

Table 1: Effect of Reaction Temperature on Racemization in a Related Valacyclovir Intermediate Synthesis researchgate.netasianpubs.org

| Reaction Temperature (°C) | D-Isomer Impurity (%) |

|---|---|

| -10 to -5 | 1.0 |

| -5 to 0 | 1.0 |

| 0 to 5 | 1.1 |

| 25 to 30 | 3.5 |

This interactive table is based on data for the synthesis of N-Cbz-valacyclovir, which serves as a model for the deuterated Boc-protected analog.

Purification Techniques for this compound and its Intermediates

Purification of the crude this compound product is essential to remove unreacted starting materials, coupling agent byproducts, and any side products, such as the D-isomer. A combination of chromatographic and crystallization methods is typically employed.

Chromatographic Purification Methods (e.g., Flash Chromatography, HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used to assess the purity of N-t-Boc-valacyclovir and its intermediates. google.comasianpubs.org It is effective for separating the desired product from closely related impurities, allowing for accurate quantification of purity levels. For preparative purposes, flash column chromatography is a standard method for purifying intermediates in organic synthesis. This technique uses a stationary phase (e.g., silica gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their polarity.

Crystallization and Recrystallization Strategies

Crystallization is a powerful technique for purifying the desired compound on a larger scale. This method relies on the differential solubility of the product and impurities in a given solvent system. The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is cooled, allowing the desired compound to crystallize while impurities remain in the solution (mother liquor).

In the synthesis of related valacyclovir intermediates, various solvent systems have been explored to achieve effective purification. asianpubs.org For example, a mixture of acetone and water has been identified as an effective system for purifying N-Cbz-valacyclovir. researchgate.netasianpubs.org Another common strategy involves dissolving the crude product in a good solvent and then adding a poor solvent (an anti-solvent) to induce precipitation of the pure compound. For instance, after deprotection, valacyclovir hydrochloride can be precipitated from a water solution by the addition of isopropanol. google.com

Table 2: Example of Solvent Screening for the Purification of a Valacyclovir Intermediate (N-Cbz-valacyclovir) researchgate.netasianpubs.org

| Entry | Solvent System | D-Isomer Impurity Post-Purification (%) |

|---|---|---|

| 1 | Methanol (B129727) | 4.57 |

| 2 | DMF | 3.59 |

| 3 | Acetonitrile (B52724) + Water | 2.74 |

| 4 | Acetone + Water | 1.1 |

This interactive table illustrates how different solvent systems can impact the removal of diastereomeric impurities during the purification of a key intermediate.

Chemical Reactivity and Stability Studies of the N-t-Boc Protecting Group

The N-t-butoxycarbonyl (N-t-Boc) group is a widely used amine protecting group in organic synthesis due to its stability under many reaction conditions and its ease of removal under specific, mild acidic conditions. researchgate.net It is generally stable to basic, oxidative, and nucleophilic conditions. researchgate.net

Deprotection Chemistry of the N-t-Boc Group under Controlled Conditions

The removal, or deprotection, of the N-t-Boc group from this compound is the final step to yield the free amino group of the valine moiety, leading to the formation of Valacyclovir-d8. This transformation is typically achieved under acidic conditions. google.com The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene and carbon dioxide, which are volatile byproducts and easily removed from the reaction mixture.

A common and effective method for this deprotection is the use of a mineral acid, such as hydrochloric acid (HCl), in a suitable solvent. google.comgoogle.com This process directly yields the hydrochloride salt of the final product, Valacyclovir-d8 hydrochloride. The reaction can be performed in aqueous solutions or in organic solvents. google.comgoogle.com For example, patents describe the deprotection of N-t-Boc-valacyclovir by treating it with aqueous hydrochloric acid. google.comgoogle.com The reaction is typically carried out at or below room temperature to minimize potential side reactions. The use of trifluoroacetic acid (TFA) is another common method for Boc deprotection, though the use of HCl is prevalent when the hydrochloride salt is the desired final product. researchgate.net

Stability of the Boc Moiety in Various Solvent Systems and pH Environments

The stability of the N-tert-butoxycarbonyl (Boc) protecting group is a critical factor in the synthesis, purification, and storage of this compound. The Boc moiety is generally known for its robustness under basic and nucleophilic conditions, while being sensitive to acidic environments. semanticscholar.orgorganic-chemistry.orgsci-hub.se This characteristic allows for its selective removal without affecting other acid-labile groups when handled correctly. acsgcipr.org

The stability of the Boc group in this compound is influenced by the solvent system and the pH of the medium. In general, the carbamate (B1207046) linkage of the Boc group is stable towards hydrolysis under basic conditions. sci-hub.se However, under acidic conditions, the Boc group is readily cleaved. fishersci.co.uk The mechanism of acidic cleavage involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide. chemistrysteps.com

The choice of solvent can also play a role in the stability of the Boc group. While generally stable in a wide range of common organic solvents, prolonged exposure to certain conditions or the presence of impurities can lead to degradation. For instance, while the Boc group is stable in solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile under neutral or basic conditions, the presence of acidic impurities can catalyze its removal. fishersci.co.uk

The following interactive data table summarizes the general stability of the Boc protecting group under various conditions, which is applicable to this compound.

| Condition Category | Reagent/Solvent | Temperature | Stability of Boc Group |

| Acidic | Trifluoroacetic acid (TFA) | Room Temperature | Labile (Cleaved) |

| Hydrochloric acid (HCl) in organic solvent | Room Temperature | Labile (Cleaved) | |

| Mildly Acidic (e.g., pH 4-6) | Room Temperature | Generally Stable | |

| Basic | Sodium hydroxide (NaOH) | Room Temperature | Stable |

| Triethylamine (TEA) | Room Temperature | Stable | |

| Sodium bicarbonate (NaHCO3) | Room Temperature | Stable | |

| Nucleophilic | Amines | Room Temperature | Stable |

| Hydrazines | Room Temperature | Stable | |

| Reductive | H2/Pd-C | Room Temperature | Stable |

| Solvents | Dichloromethane (DCM) | Room Temperature | Stable |

| Tetrahydrofuran (THF) | Room Temperature | Stable | |

| Acetonitrile (ACN) | Room Temperature | Stable | |

| Methanol (MeOH) | Room Temperature | Stable |

Investigations into Potential Side Reactions During Synthesis and Storage

Several potential side reactions can occur during the synthesis and storage of this compound, which can impact the purity and yield of the final product.

During Synthesis:

The synthesis of N-t-Boc-valacyclovir typically involves the coupling of N-t-Boc-L-valine with acyclovir. google.comresearchgate.net The choice of coupling agent and reaction conditions is crucial to minimize side reactions.

Formation of Urea Byproducts: When carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) are used, a significant side reaction is the formation of the corresponding urea byproduct (e.g., dicyclohexylurea). google.comgoogle.com This byproduct can be difficult to remove from the desired product, requiring specific purification steps. google.com The use of water-soluble carbodiimides like N-(3-dimethylaminopropyl)-N-ethyl carbodiimide (EDC) can facilitate easier removal of the urea byproduct during aqueous workup. researchgate.net

Racemization: During the activation of the carboxylic acid of N-t-Boc-L-valine for coupling, there is a risk of racemization at the chiral center of the valine moiety. researchgate.net This can lead to the formation of the corresponding diastereomer, which may be difficult to separate. The choice of coupling reagents and careful control of the reaction temperature can help to minimize racemization. researchgate.net

Over-acylation: In some cases, side reactions involving the purine (B94841) ring of the acyclovir moiety can occur, although this is less common under standard coupling conditions.

Formation of N,N-di-Boc derivatives: During the protection of the valine amine, the formation of N,N-di-Boc derivatives can be a side reaction, especially in base-catalyzed reactions. nih.gov

During Storage:

The stability of this compound during storage is influenced by factors such as temperature, humidity, and exposure to light and air.

Hydrolysis: As a hygroscopic solid, this compound can absorb moisture from the atmosphere, which can lead to hydrolysis of the ester linkage over time, yielding N-t-Boc-valine-d8 and acyclovir. chemicalbook.com The presence of acidic or basic impurities can catalyze this degradation. Therefore, it is recommended to store the compound in a dry, inert atmosphere. chemicalbook.com

Deprotection: Although stable at neutral pH, prolonged storage, especially if exposed to acidic conditions, can lead to the cleavage of the Boc group, resulting in the formation of valacyclovir-d8 as an impurity. fishersci.co.uk

Alkylation by tert-Butyl Cation: In the event of Boc group cleavage under acidic conditions, the generated tert-butyl cation is a reactive intermediate. acsgcipr.org This cation can potentially alkylate nucleophilic sites on the this compound molecule itself or other molecules present, leading to the formation of t-butylated impurities. acsgcipr.org

Thermal Degradation: Elevated temperatures can promote the degradation of this compound. Supplier recommendations often specify storage at low temperatures, such as in a -20°C freezer, to ensure long-term stability. chemicalbook.com

To ensure the integrity of this compound, it is crucial to handle and store the compound under appropriate conditions, typically in a well-sealed container, under an inert atmosphere, at reduced temperatures, and protected from light and moisture. chemicalbook.com

Advanced Analytical Methodologies for N T Boc Valacyclovir D8

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods Utilizing N-t-Boc-valacyclovir-d8 as an Internal Standard

The use of a stable isotope-labeled internal standard (IS) is a cornerstone of high-quality quantitative bioanalysis using LC-MS/MS. This compound, a deuterated analog of a protected form of valacyclovir (B1662844), serves this purpose effectively. Its structural similarity and mass difference to the analyte of interest, typically valacyclovir, allow for the correction of variability during sample preparation and analysis, leading to enhanced precision and accuracy. nih.govakjournals.com

Optimization of Chromatographic Separation Parameters

Achieving optimal chromatographic separation is critical for resolving the analyte and internal standard from endogenous plasma components and potential interferences. This ensures the selectivity and reliability of the assay.

The choice of the stationary phase, or the column, is a fundamental step in method development. For the analysis of valacyclovir and its deuterated internal standards, reversed-phase columns are commonly employed. For instance, a Zorbax SB C18 column (4.6 x 75 mm, 3.5 µm) has been successfully used. akjournals.comresearchgate.netresearchgate.net Another study utilized a Waters Atlantis T3 C18 column (5 µm, 150x2.1mm) for the separation of valacyclovir and its metabolite, acyclovir (B1169), along with their deuterated internal standards. nih.gov

The mobile phase composition is meticulously optimized to achieve good peak shape and retention times. A common approach involves a gradient or isocratic elution with a mixture of an aqueous buffer and an organic solvent. For example, a mobile phase consisting of 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 5) and methanol (B129727) in an 80:20 (v/v) ratio has been reported for the separation on a Zorbax SB C18 column. researchgate.netresearchgate.net In another method, a mobile phase of 10 mM ammonium formate in combination with methanol (20:80, v/v) provided a strong signal and improved peak shape for both valacyclovir and its deuterated internal standard. akjournals.com A different method employed a mobile phase of water with 2 mM ammonium acetate (B1210297) and 0.2% formic acid (v/v) as phase A and acetonitrile (B52724) with 0.2% formic acid (v/v) as phase B. nih.gov

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | Zorbax SB C18, 4.6 x 75 mm, 3.5 µm akjournals.comresearchgate.netresearchgate.net | Waters Atlantis T3 C18, 5um, 150x2.1mm nih.gov |

| Mobile Phase | 10 mM ammonium formate buffer (pH 5) and methanol (80:20 v/v) researchgate.netresearchgate.net | A: Water with 2 mM ammonium acetate and 0.2% formic acid (v/v) B: Acetonitrile with 0.2% formic acid (v/v) nih.gov |

The flow rate of the mobile phase and the temperature of the column oven are adjusted to optimize the separation efficiency and analysis time. A flow rate of 0.25 mL/min has been utilized with a Zorbax SB C18 column, resulting in a retention time of approximately 4.4 minutes for both valacyclovir and Valacyclovir-d8. akjournals.comresearchgate.netresearchgate.net In a separate method, a flow rate of 0.2 ml/min was used. nih.gov

Maintaining a constant and elevated column temperature, for example at 45°C, helps to ensure reproducible retention times and can improve peak shape by reducing viscosity of the mobile phase. akjournals.comresearchgate.netresearchgate.net

Tandem Mass Spectrometry (MS/MS) Parameter Optimization

The mass spectrometer is a highly sensitive and selective detector. Optimizing its parameters is crucial for achieving the desired levels of sensitivity and specificity for both the analyte and the internal standard, this compound.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like valacyclovir and its derivatives. The ESI source is typically operated in the positive ion mode to generate protonated molecules [M+H]+. nih.govresearchgate.net Key ESI parameters that are optimized include the ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas). For instance, optimized source parameters have been reported as a source temperature of 500°C, an ion spray voltage of 5500 volts, and various nitrogen gas pressures for the heater, nebulizer, and curtain gas. researchgate.net Another method utilized a slightly different ion spray voltage of 4800 V and a source temperature of 500°C. nih.gov

Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. This involves selecting a specific precursor ion (typically the [M+H]+ ion) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole.

For valacyclovir, the precursor ion is the protonated molecule at a mass-to-charge ratio (m/z) of 325.2. nih.govresearchgate.net Upon fragmentation, a common and stable product ion is observed at m/z 152.0 or 152.1. nih.govresearchgate.net For the deuterated internal standard, Valacyclovir-d8, the precursor ion is at m/z 333.3, which also fragments to a product ion at m/z 152.0. researchgate.net This shared fragment ion between the analyte and the internal standard is a common strategy in LC-MS/MS method development. The collision energy required to induce this fragmentation is also an important parameter to optimize, with values around 16 V being reported for both valacyclovir and its deuterated standard. researchgate.net

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Valacyclovir | 325.2 | 152.0 | researchgate.net |

| Valacyclovir-d8 | 333.3 | 152.0 | researchgate.net |

| Valacyclovir | 325.2 | 152.1 | nih.gov |

| Valacyclovir-d4 | 329.2 | 152.1 | nih.gov |

Collision Energy Optimization for Fragmentation

In quantitative bioanalysis using tandem mass spectrometry (MS/MS), particularly with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), collision energy (CE) is a critical parameter that requires optimization. The goal of CE optimization is to maximize the production of specific, stable, and abundant product ions from a selected precursor ion, which is essential for the sensitivity and specificity of the assay. nih.gov

The process involves introducing a solution of the pure analyte into the mass spectrometer and selecting its protonated molecular ion ([M+H]⁺) in the first quadrupole (Q1). This precursor ion is then passed into the collision cell (Q2), where it collides with an inert gas (like nitrogen or argon). By systematically varying the collision energy voltage, a fragmentation spectrum is generated. The optimal CE is the voltage that produces the highest and most consistent intensity for the desired product ion, which is then monitored in the third quadrupole (Q3). nih.govthermofisher.com

For the closely related compound, valacyclovir-d8, the protonated molecule ([M+H]⁺) at a mass-to-charge ratio (m/z) of 333.3 is used as the precursor ion. researchgate.net Upon fragmentation, a characteristic product ion at m/z 152.0 is formed. researchgate.net In a validated method for valacyclovir and its d8 internal standard, a collision energy of 16 V was determined to be optimal for this transition. researchgate.net A similar optimization process would be required for this compound to determine the ideal energy to fragment its unique precursor ion into a quantifiable product ion, likely involving the characteristic loss of the Boc group or other fragments.

Method Validation Parameters for Quantitative Bioanalysis (excluding clinical)

Method validation is a crucial process in bioanalysis to ensure that an analytical method is reliable, reproducible, and suitable for its intended purpose. The following sections detail key validation parameters for the quantitative analysis of this compound in non-human biological matrices, such as plasma from preclinical species (e.g., rat, rabbit) or in vitro systems. researchgate.net The data presented are illustrative, based on established methods for valacyclovir, to demonstrate the required performance characteristics.

Specificity and Selectivity

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components expected to be in the sample. ethernet.edu.et In LC-MS/MS analysis, specificity is primarily achieved by monitoring a unique Multiple Reaction Monitoring (MRM) transition (precursor ion → product ion) for both the analyte and its internal standard. researchgate.net Selectivity is demonstrated by analyzing blank matrix samples from multiple sources (e.g., at least six different lots of rat plasma) to confirm the absence of interfering peaks at the retention time of the analyte and internal standard. researchgate.net The method is considered selective if the response from any interfering components is less than 20% of the response of the Lower Limit of Quantification (LLOQ) standard.

Linearity and Calibration Range

Linearity demonstrates the proportional relationship between the concentration of the analyte and the instrumental response over a defined range. A calibration curve is prepared by analyzing a series of standards of known concentrations in the same biological matrix as the samples. innovareacademics.in The curve is typically generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The relationship is assessed using a weighted linear regression model. For a method to be considered linear, the correlation coefficient (r²) should typically be 0.99 or greater. ijprajournal.com

The calibration range is defined by the LLOQ and the Upper Limit of Quantification (ULOQ). An example of a calibration curve for valacyclovir analysis is shown below.

Table 1: Example Calibration Curve Data for Valacyclovir Analysis

| Nominal Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Example) | Calculated Concentration (ng/mL) |

|---|---|---|

| 0.5 (LLOQ) | 0.007 | 0.49 |

| 1.0 | 0.014 | 1.02 |

| 5.0 | 0.071 | 5.05 |

| 35.0 | 0.495 | 34.8 |

| 70.0 | 0.998 | 70.1 |

| 140.0 | 2.01 | 141.2 |

| 280.0 | 3.95 | 278.5 |

| 420.0 | 5.92 | 419.0 |

| 560.0 | 7.98 | 563.4 |

| 700.0 (ULOQ) | 9.95 | 698.9 |

This table is illustrative, based on data ranges found in cited literature for valacyclovir. researchgate.net

Accuracy and Precision in Biological Matrices (non-human, in vitro)

Accuracy refers to the closeness of the measured concentration to the true nominal value, expressed as a percentage. Precision measures the degree of scatter between a series of measurements, expressed as the coefficient of variation (CV%). ijprajournal.com Both are assessed by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) in a non-human biological matrix. Intra-run (within a single analytical run) and inter-run (across different days) accuracy and precision are evaluated. The acceptance criteria are typically that the mean accuracy value should be within ±15% of the nominal value (±20% at the LLOQ), and the CV% should not exceed 15% (20% at the LLOQ). researchgate.net

Table 2: Example of Inter-day Accuracy and Precision Data in a Biological Matrix

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (CV%) |

|---|---|---|---|---|

| Low QC | 1.5 | 1.58 | 105.3 | 6.8 |

| Medium QC | 210.0 | 205.5 | 97.9 | 4.5 |

| High QC | 490.0 | 501.2 | 102.3 | 3.1 |

This table is illustrative, based on data and acceptance criteria for valacyclovir bioanalysis. researchgate.net

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, above the background noise. derpharmachemica.com The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. derpharmachemica.com The LOQ is typically established as the lowest standard on the calibration curve (the LLOQ). researchgate.net For valacyclovir, validated methods have achieved an LLOQ as low as 0.5 ng/mL in plasma. researchgate.net The LOD is often determined as the concentration that yields a signal-to-noise ratio of at least 3, while the LOQ requires a signal-to-noise ratio of at least 10.

Matrix Effects and Internal Standard Performance

Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the analyte due to co-eluting compounds from the biological matrix. researchgate.net These effects are a significant concern in LC-MS/MS bioanalysis and must be carefully evaluated. The assessment is typically done by comparing the peak response of an analyte spiked into a post-extraction blank matrix sample with the response of the analyte in a neat solution at the same concentration. researchgate.net This is performed across multiple lots of the biological matrix to assess variability.

The performance of the internal standard is critical for mitigating matrix effects. An ideal internal standard is a stable, isotopically labeled version of the analyte, such as this compound for the analysis of N-t-Boc-valacyclovir. bertin-bioreagent.com Because it is chemically identical but has a different mass, it co-elutes chromatographically with the analyte and experiences nearly identical matrix effects and extraction recovery. researchgate.net By using the peak area ratio of the analyte to the internal standard for quantification, any signal suppression or enhancement is effectively canceled out, leading to accurate and precise results. The consistency of the internal standard's response across all samples is monitored as an indicator of method performance.

Structural Elucidation and Purity Assessment using Spectroscopic Techniques

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of this compound. These techniques provide detailed information at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H) for Isotope Location and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. researchgate.net

¹H NMR: Proton NMR is used to determine the structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen atoms. In a published ¹H NMR spectrum for the non-labeled N-t-Boc-valacyclovir in DMSO-d6, characteristic signals were observed at approximately 0.79 ppm (doublet, 6H), 1.35 ppm (singlet, 9H), 1.80-2.00 ppm (multiplet, 1H), 3.60-3.80 ppm (multiplet, 2H), 4.00-4.30 ppm (multiplet, 2H), 5.33 ppm (singlet, 2H), 6.49 ppm (singlet, 2H), 7.11 ppm (doublet), 7.79 ppm (singlet), and 10.63 ppm (singlet). google.com For the d8 isotopologue, the absence of signals corresponding to the deuterated positions confirms the location of the deuterium (B1214612) labels.

¹³C NMR: Carbon NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the verification of the complete carbon framework.

²H NMR: Deuterium NMR is specifically used to confirm the positions of the deuterium atoms within the molecule. This is crucial for verifying the isotopic labeling of this compound.

The combination of these NMR techniques provides a comprehensive picture of the molecular structure and confirms the precise location of the isotopic labels. researchgate.netacs.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. ijnrd.org This method can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to four decimal places. ijnrd.org

For this compound, the expected molecular formula is C18H20D8N6O6, with a calculated molecular weight of approximately 432.50. pharmaffiliates.com HRMS can confirm this elemental composition, providing strong evidence for the identity of the compound. ijnrd.org The predominant peak in the ESI mass spectrum of valacyclovir-d8 corresponds to the [M+H]+ ion at m/z 333.3. researchgate.net

Furthermore, HRMS is invaluable for impurity profiling. ijnrd.org Its high sensitivity and resolution enable the detection and potential identification of trace-level impurities that may be present from the synthesis or degradation of the compound. ijnrd.org

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C18H20D8N6O6 |

| Calculated Molecular Weight | 432.50 |

| Ionization Mode | ESI-POS |

| Observed [M+H]⁺ (for Valacyclovir-d8) | 333.3 m/z |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com For this compound, the IR spectrum would show characteristic absorption bands corresponding to its various functional groups.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H (amine) | 3310–3447 |

| C-H (alkane) | 2925–2939 |

| C=O (ester and carbamate) | 1671–1736 |

| C-O (ether and ester) | 1090–1103 |

| C-N | 1392–1421 |

These characteristic peaks in the IR spectrum help to confirm the presence of the key functional moieties within the this compound structure. mdpi.com

Chromatographic Techniques for Impurity Profiling and Related Substances Analysis

Chromatographic methods are essential for separating and quantifying this compound from its impurities and related substances.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for assessing the purity of valacyclovir and its derivatives. nih.govglobalresearchonline.netderpharmachemica.com In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. globalresearchonline.net This allows for the effective separation of compounds based on their hydrophobicity.

Several validated RP-HPLC methods have been developed for the determination of valacyclovir and its related substances. nih.govglobalresearchonline.net These methods are designed to be specific, accurate, precise, and robust, ensuring reliable purity assessment. nih.gov A typical method might use a C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile or methanol. globalresearchonline.netderpharmachemica.com Detection is commonly performed using a UV detector at a wavelength around 254 nm. globalresearchonline.net

Detection and Quantification of Synthetic Impurities and Degradation Products

The synthesis of valacyclovir can lead to the formation of several impurities. connectjournals.com Additionally, valacyclovir can degrade under various stress conditions such as acidic, alkaline, and oxidative environments. researchgate.netsphinxsai.com Common impurities and degradation products include guanine (B1146940) and acyclovir. globalresearchonline.netgoogle.com

RP-HPLC methods are crucial for detecting and quantifying these impurities. nih.gov Stability-indicating HPLC methods have been specifically developed to separate the main drug from its degradation products, ensuring that the analytical method can accurately measure the drug in the presence of its degradants. researchgate.netsphinxsai.com These methods often employ forced degradation studies to identify potential degradation products. sphinxsai.comipinnovative.com

Table 3: Common Impurities and Degradation Products of Valacyclovir

| Impurity/Degradation Product | Analytical Method for Detection |

| Guanine | RP-HPLC globalresearchonline.net |

| Acyclovir | RP-HPLC globalresearchonline.netresearchgate.net |

| Carbonyl Impurity | RP-HPLC google.com |

| European Pharmacopeia Impurity N | HPLC connectjournals.com |

| European Pharmacopeia Impurity P | HPLC connectjournals.com |

The limits of detection (LOD) and quantification (LOQ) for these impurities are often determined to be at very low levels, for instance, in the range of µg/mL, demonstrating the high sensitivity of the analytical methods. nih.govresearchgate.net

Preclinical Pharmacokinetic and Biotransformation Investigations Employing N T Boc Valacyclovir D8

In Vitro Metabolic Stability Studies in Subcellular Fractions (e.g., Microsomes, S9 fractions)

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo behavior of a compound. nuvisan.com These assays typically involve incubating the test compound with liver subcellular fractions, such as microsomes or S9 fractions, which contain key drug-metabolizing enzymes. nuvisan.comyoutube.com

The metabolic stability of N-t-Boc-valacyclovir-d8 is assessed by incubating it with human liver microsomes (HLM) or S9 fractions in the presence of necessary cofactors like NADPH. nih.gov Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched. The concentration of the remaining parent compound is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

From the rate of disappearance of the compound, the in vitro half-life (t½) is determined. This value is then used to calculate the intrinsic clearance (CLint), which represents the inherent ability of the liver enzymes to metabolize the drug. youtube.comthermofisher.com CLint is a crucial parameter for predicting in vivo hepatic clearance. nuvisan.com

Table 1: Example Metabolic Stability Data for this compound in Human Liver Microsomes

| Time (minutes) | % Parent Compound Remaining |

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

Calculated Parameters:

In Vitro t½: 25 minutes

Intrinsic Clearance (CLint): 55 µL/min/mg protein

Mass spectrometry (MS), particularly LC-MS/MS, is a powerful tool for identifying the products of metabolism. nih.gov In the case of this compound, the stable isotope (d8) label is instrumental. The deuterium (B1214612) atoms increase the mass of the molecule by eight units, creating a unique mass signature. researchgate.net This allows any fragments or metabolites derived from the parent compound to be easily distinguished from endogenous matrix components in the mass spectrometer, significantly improving the signal-to-noise ratio and confidence in metabolite identification.

The expected primary metabolic pathways for this compound would involve two key steps. The first is the enzymatic or chemical cleavage of the N-t-Boc protecting group to yield valacyclovir-d8. The second is the rapid hydrolysis of the L-valine ester by intestinal and hepatic esterases to release the active drug, acyclovir-d8, and L-valine. nih.gov Subsequent metabolism of the acyclovir-d8 core could lead to known acyclovir (B1169) metabolites, such as 9-carboxymethoxymethylguanine (B1436564) (CMMG). nih.gov

Reaction phenotyping aims to identify the specific enzymes responsible for a compound's metabolism. nih.govvisikol.com For this compound, the key transformations are the hydrolysis of the ester bond and potential oxidation of the resulting acyclovir moiety.

Esterase Activity: The conversion of valacyclovir (B1662844) to acyclovir is known to be mediated by esterases. nih.gov To confirm this for the deuterated compound, studies would be conducted in preparations containing high esterase activity, such as human liver S9 fractions or specific recombinant esterases. The rapid disappearance of the parent compound and the appearance of acyclovir-d8 would confirm this pathway.

Aldehyde Oxidase (AO): While cytochrome P450 (CYP) enzymes are major contributors to drug metabolism, non-CYP enzymes like aldehyde oxidase are also significant. nih.gov AO is a cytosolic enzyme that can oxidize N-heterocyclic compounds. evotec.com To investigate the role of AO in the metabolism of the acyclovir-d8 moiety, experiments would be performed in human liver cytosol. The inclusion of a specific AO inhibitor, such as menadione, would be used to see if it reduces the rate of metabolite formation. evotec.com

In Vitro Permeability and Transport Studies

The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal epithelium, making it valuable for predicting the oral absorption of drugs. researchgate.netmanchester.ac.uk To assess the permeability of this compound, the compound is added to either the apical (AP) or basolateral (BL) side of a confluent monolayer of Caco-2 cells grown on a semi-permeable membrane.

The rate of appearance of the compound on the opposite side is measured over time to determine the apparent permeability coefficient (Papp). nih.gov This is done in both directions: AP-to-BL to simulate absorption and BL-to-AP to assess efflux. The ratio of these two Papp values (Papp B→A / Papp A→B) gives the efflux ratio. An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters.

Table 2: Example Caco-2 Permeability Data for this compound

| Parameter | Value |

| Papp (A→B) | 0.5 x 10⁻⁶ cm/s |

| Papp (B→A) | 1.2 x 10⁻⁶ cm/s |

| Efflux Ratio | 2.4 |

The high oral bioavailability of valacyclovir is attributed to its recognition and uptake by the human peptide transporter 1 (hPEPT1), which is highly expressed in the intestine. nih.govnih.gov To determine if this compound is also a substrate for this transporter, uptake studies would be performed in cells engineered to overexpress hPEPT1.

A significantly higher rate of uptake in the hPEPT1-expressing cells compared to control cells would indicate that the compound is a substrate. nih.gov Further confirmation can be obtained through competition experiments. The uptake of this compound would be measured in the presence of known hPEPT1 substrates, such as glycyl-sarcosine. A reduction in the uptake of this compound in the presence of these competitors would provide strong evidence of its interaction with the hPEPT1 transporter. It is hypothesized that the bulky N-t-Boc group may hinder optimal binding to the transporter compared to valacyclovir itself. researchgate.net

Preclinical Pharmacokinetic Profiling in Animal Models (e.g., rodents, canines)

No specific preclinical pharmacokinetic profiles for this compound in any animal model were found in the reviewed literature. Research in this area has focused on valacyclovir.

Absorption Kinetics and Bioavailability Assessment (excluding human data)

There is no available data on the absorption kinetics or bioavailability of this compound. For the prodrug valacyclovir , studies in animal models such as wildtype mice have been performed to evaluate its absorption. nih.govnih.gov These studies utilize the administration of valacyclovir to determine the subsequent plasma concentrations of the active drug, acyclovir. For instance, after oral administration of valacyclovir to wildtype mice, the bioavailability of acyclovir was determined to be 77.5%. nih.gov Such studies are crucial for understanding how the prodrug is absorbed and converted to its active form.

Table 1: Illustrative Bioavailability Data for Acyclovir after Oral Valacyclovir Administration in Mice (Note: This data is for the non-deuterated parent compound and is provided for context only.)

| Animal Model | Bioavailability of Acyclovir (%) | Source |

|---|---|---|

| Wildtype Mice | 77.5% | nih.gov |

Distribution Studies in Tissues and Organs (using d8 as a tracer)

The use of this compound as a tracer for tissue and organ distribution studies is not documented in the available literature. In principle, a deuterated compound like this could be used to trace the distribution of the molecule throughout the body, distinguishing it from endogenous compounds. However, published studies detailing such specific applications for this compound are absent. Distribution studies for the active moiety, acyclovir , show that it is widely distributed throughout the body, including the cerebrospinal fluid. scholarsresearchlibrary.comnih.gov

Excretion Pathways and Clearance Mechanisms (renal, biliary)

Specific excretion and clearance data for this compound are not available. The primary route of elimination for the active metabolite, acyclovir , is renal excretion, where a substantial portion of the drug is excreted unchanged in the urine. scholarsresearchlibrary.comnih.gov This process involves both glomerular filtration and active tubular secretion. scholarsresearchlibrary.com The metabolites of acyclovir, such as 9-[(carboxymethoxy)methyl]guanine (CMMG) and 8-hydroxy-acyclovir (8-OH-ACV), are also cleared by the kidneys. nih.govdrugbank.com

Development of Physiologically Based Pharmacokinetic (PBPK) Models

There are no published Physiologically Based Pharmacokinetic (PBPK) models for this compound. PBPK modeling is a mathematical technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.govresearchgate.net PBPK models have been developed for valacyclovir to simulate the plasma concentration-time profiles of both valacyclovir and its metabolite acyclovir, helping to understand factors like the impact of transporters (e.g., hPEPT1) on its absorption. nih.gov These models are complex and require extensive in vitro and in vivo data for their development and validation, elsevier.com none of which is available for this compound.

Degradation Pathways and Stability of N T Boc Valacyclovir D8 in Analytical and Biological Contexts

Forced Degradation Studies under Various Stress Conditions

Forced degradation, or stress testing, is pivotal in identifying the intrinsic stability of a compound and its potential degradation products. While specific degradation studies on N-t-Boc-valacyclovir-d8 are not extensively published, its degradation profile can be reliably inferred from the known chemical behavior of its constituent parts: the N-t-Boc protecting group and the valacyclovir (B1662844) molecule. Valacyclovir itself is known to degrade under hydrolytic, oxidative, and photolytic stress. researchgate.netpsu.edu

Acidic and Alkaline Hydrolysis Pathways

The stability of this compound in aqueous solutions is highly dependent on pH due to two primary susceptible sites: the N-t-Boc (tert-butoxycarbonyl) group and the L-valine ester linkage.

Acidic Hydrolysis: The Boc protecting group is notoriously labile under acidic conditions. google.com Treatment with a strong acid, such as hydrochloric acid or trifluoroacetic acid, readily cleaves the carbamate (B1207046) to release the free amine, yielding valacyclovir-d8 and gaseous byproducts. google.comgoogle.com The resulting valacyclovir-d8 is relatively stable in acidic environments with a pH below 4. nih.gov However, more aggressive acidic conditions (e.g., heating in 2 N HCl) can force the hydrolysis of the glycosidic-like bond in the acyclovir (B1169) moiety, leading to the formation of guanine (B1146940) as a key degradation product. psu.edu

Alkaline Hydrolysis: In alkaline media, the primary degradation pathway is the base-catalyzed hydrolysis of the valyl ester bond. nih.gov This reaction follows pseudo-first-order kinetics and results in the formation of acyclovir-d8 and L-valine. nih.govbiosynth.com Studies on the parent drug, valacyclovir, show significant degradation in solutions like 0.01 N NaOH. researchgate.net The Boc group is generally stable to basic conditions, so the initial degradation product would be the N-t-Boc-L-valine anion and the acyclovir-d8 alcohol, though subsequent reactions are possible depending on the conditions.

Oxidative Degradation Mechanisms (e.g., with peroxides)

The guanine core within the acyclovir structure is susceptible to oxidation. Forced degradation studies on both acyclovir and valacyclovir have demonstrated extensive degradation when exposed to oxidative agents like hydrogen peroxide (H₂O₂). researchgate.netpsu.edu By analogy, this compound is expected to be similarly unstable under oxidative stress. The degradation mechanism likely involves oxidation of the purine (B94841) ring system, leading to various ring-opened and further oxidized products.

Photolytic Degradation Pathways

Photostability is a critical parameter for compounds handled outside of light-protected containers. When in solution, valacyclovir is susceptible to degradation upon exposure to light. researchgate.net This photolytic degradation is observed in acidic, neutral, and alkaline solutions and can lead to the formation of guanine, indicating cleavage of the bond connecting the purine base to the side chain. psu.edu While the solid form is generally more stable, this compound in solution is predicted to be photolabile.

Thermal Degradation Profiles

This compound is recommended for refrigerated storage (2-8°C), suggesting potential for thermal degradation. pharmaffiliates.com The parent drug, valacyclovir, has been reported to be relatively stable to dry heat under some conditions. researchgate.net However, its core structure, acyclovir, is stable up to its melting point of approximately 256°C, with significant decomposition only beginning around 400°C. nih.gov Conversely, studies on a related protected compound, N-Cbz-valacyclovir, showed a marked increase in impurities when heated at 85°C over extended periods, indicating that the ester linkage can be a point of thermal instability. researchgate.net Therefore, the thermal profile of this compound is likely dictated by the stability of the valyl ester linkage more than the acyclovir core itself.

Identification and Characterization of Degradation Products using Advanced Analytical Techniques

Based on the degradation pathways discussed, a number of potential degradation products of this compound can be anticipated. The identification and characterization of these products are crucial for developing stability-indicating analytical methods. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the principal techniques employed for this purpose. ajpaonline.comnih.gov

The primary degradation products expected from this compound under various stress conditions are summarized below.

| Stress Condition | Expected Primary Degradation Product(s) | Mechanism |

|---|---|---|

| Acidic Hydrolysis | Valacyclovir-d8, Guanine | Cleavage of Boc group, Hydrolysis of glycosidic-like bond |

| Alkaline Hydrolysis | Acyclovir-d8, N-t-Boc-L-valine | Hydrolysis of valyl ester |

| Oxidation | Oxidized purine ring products | Oxidation of guanine moiety |

| Photolysis | Guanine | Cleavage of bond between purine and side chain |

| Thermal Stress | Acyclovir-d8, L-valine-d8 | Hydrolysis/thermolysis of valyl ester |

Advanced analytical techniques such as LC-MS/MS are particularly well-suited for these analyses, as they can separate the parent compound from its degradants while also providing mass information to confirm the identities of the deuterated products. researchgate.net

Stability in Biological Matrices (e.g., plasma, urine, tissue homogenates) During Sample Preparation and Storage for Analysis

This compound serves as an intermediate in the synthesis of valacyclovir-d8 and is primarily used as a stable-isotope-labeled internal standard for the bioanalysis of valacyclovir. pharmaffiliates.comusbio.netresearchgate.net Therefore, its stability during sample collection, preparation, and storage is of paramount importance for accurate quantification.

Valacyclovir itself is known to be a substrate for esterase enzymes present in the liver, intestines, and plasma, which rapidly hydrolyze it to acyclovir and L-valine. researchgate.net While the N-t-Boc group would prevent immediate recognition by valacyclovir-specific esterases, it is not metabolically inert. The compound's stability would be influenced by the pH of the matrix and the presence of non-specific enzymes.

In bioanalytical methods, sample preparation often involves protein precipitation with agents like acetonitrile (B52724) or methanol (B129727), followed by centrifugation. nih.gov During these steps and subsequent storage, typically at low temperatures (-20°C or -80°C), the stability of the analyte and the internal standard is critical. The stability of valacyclovir has been assessed under various bioanalytical conditions.

| Condition | Matrix | Typical Stability Finding for Valacyclovir | Relevance for this compound |

|---|---|---|---|

| Short-Term / Bench-Top | Plasma | Unstable at room temperature due to enzymatic hydrolysis. | Expected to be more stable than valacyclovir due to the Boc group, but degradation is still possible. Should be kept on ice. |

| Long-Term Storage | Plasma | Stable when stored at -20°C or -80°C for extended periods. | Expected to be stable under frozen conditions. |

| Freeze-Thaw Cycles | Plasma | Generally stable through several freeze-thaw cycles. | Should exhibit similar stability to valacyclovir. |

| Post-Preparative | Autosampler Vial | Stable in processed samples (e.g., in organic solvent/buffer) for the duration of an analytical run, often at 4°C. | Expected to be stable under typical autosampler conditions. |

Given that this compound is used as an internal standard, its primary requirement is to behave identically to the non-deuterated N-t-Boc-valacyclovir throughout the analytical process, ensuring that any degradation or loss during sample handling affects both compounds equally, thus providing reliable quantification. nih.govresearchgate.net

Kinetic Modeling of Degradation Processes

The kinetic modeling of the degradation of this compound is essential for predicting its shelf-life, understanding its stability in biological systems, and developing robust analytical methods. Due to the limited availability of direct kinetic studies on this compound, the degradation kinetics of the parent compound, valacyclovir, serves as a primary model. The influence of the N-terminal tert-butoxycarbonyl (Boc) protecting group and the deuterium (B1214612) labeling on the valine moiety can then be inferred based on established principles of physical organic chemistry.

The degradation of valacyclovir, primarily through hydrolysis of its L-valyl ester bond to yield acyclovir and L-valine, is significantly influenced by pH. Studies have shown that valacyclovir is relatively stable in acidic conditions (pH below 4). researchgate.netresearchgate.net However, as the pH increases into the neutral and alkaline ranges, the rate of degradation accelerates significantly. researchgate.netresearchgate.net This degradation in alkaline medium has been characterized as following pseudo-first-order kinetics. researchgate.netresearchgate.netafricaresearchconnects.com

One study investigating the alkaline degradation of valacyclovir hydrochloride determined that the process follows first-order kinetics. africaresearchconnects.com This research also estimated the activation energy for this degradation process to be 8.79 kJ/mol, indicating the energy barrier that must be overcome for the hydrolysis reaction to occur under these conditions. nih.gov

The pH-rate profile of valacyclovir hydrolysis typically exhibits a "V" shape, characteristic of specific acid and specific base catalysis. However, for valacyclovir, the base-catalyzed pathway is the predominant degradation route under physiologically relevant and alkaline conditions. researchgate.netresearchgate.net

The enzymatic degradation of valacyclovir, particularly by the enzyme valacyclovirase found in the liver and intestines, also follows kinetic models, though these are more complex, often adhering to Michaelis-Menten kinetics which describe enzyme-substrate interactions.

Influence of N-t-Boc Protecting Group:

The N-t-Boc group is known for its stability under basic and nucleophilic conditions, which would protect the amino group of the valine ester from participating in or influencing the hydrolysis of the nearby ester bond. mdpi.com Conversely, the Boc group is labile under acidic conditions. acs.org This suggests that the degradation profile of this compound might be altered compared to valacyclovir. Under alkaline conditions where valacyclovir's ester bond is labile, the Boc group would be stable. Under strong acidic conditions, where valacyclovir's ester is relatively stable, the Boc group could be cleaved. The kinetics of Boc cleavage itself has been shown to have a second-order dependence on the acid concentration in certain solvent systems. acs.org

Influence of Deuterium Labeling (Kinetic Isotope Effect):

Interactive Data Tables

The following tables provide a summary of kinetic data for valacyclovir degradation, which can be used as a model to infer the stability of this compound.

Table 1: pH-Dependent Stability of Valacyclovir

| pH | Stability Characteristic | Kinetic Order | Reference |

| < 4 | Chemically stable | - | researchgate.netresearchgate.net |

| > 4 | Degradation accelerates | Pseudo-first-order | researchgate.netresearchgate.net |

| Alkaline | Base-catalyzed degradation | First-order | africaresearchconnects.com |

Table 2: Kinetic Parameters for Valacyclovir Degradation

| Condition | Parameter | Value | Unit | Reference |

| Alkaline Hydrolysis | Activation Energy (Ea) | 8.79 | kJ/mol | nih.gov |

This data is for the parent compound valacyclovir and serves as an approximation for this compound.

Mechanistic Research and Application in Drug Discovery and Development

Use as a Mechanistic Probe for Enzyme Kinetics and Substrate Specificity

Stable isotope-labeled compounds like N-t-Boc-valacyclovir-d8 are invaluable as internal standards in mass spectrometry-based assays for studying enzyme kinetics. The key enzyme responsible for converting valacyclovir (B1662844) to the active drug acyclovir (B1169) is a human hydrolase known as Biphenyl Hydrolase-Like (BPHL) protein, sometimes referred to as valacyclovirase. nih.gov

To study the kinetics of this conversion, researchers can incubate the non-labeled valacyclovir with BPHL and use this compound as an internal standard. Because the deuterated version is chemically identical but mass-shifted, it co-elutes during chromatography but is distinguishable by a mass spectrometer. This allows for precise quantification of the formation of acyclovir from valacyclovir over time, enabling the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax).

Furthermore, this compound can help probe substrate specificity. By competing this compound with other potential ester-containing substrate molecules, researchers can determine the relative binding affinities and hydrolysis rates, providing a clearer picture of the structural requirements for BPHL activity. nih.gov The Boc group, while primarily for synthesis, also modifies the substrate profile, allowing investigation into how bulky N-terminal modifications on the valine residue affect enzyme recognition and catalysis.

Investigating Isotope Effects on Metabolic Transformations and Transport

The eight deuterium (B1214612) atoms in this compound serve as a powerful tool for investigating kinetic isotope effects (KIE). The KIE is a phenomenon where the substitution of an atom with its heavier isotope can slow down the rate of a chemical reaction, particularly if the bond to that atom is broken in the rate-determining step. researchgate.netnih.gov

After the Boc group is removed and the ester is hydrolyzed to form acyclovir, the resulting acyclovir-d8 is subject to further metabolism. Two known minor metabolites are 9-(carboxymethoxymethyl)guanine (CMMG) and 8-hydroxy-acyclovir (8-OH-ACV). nih.govdrugbank.com The formation of these metabolites may involve enzymes like aldehyde oxidase. dntb.gov.ua If any of the deuterated positions are involved in a C-H bond cleavage step during these transformations, a significant KIE could be observed. This would manifest as a slower rate of metabolite formation compared to the non-deuterated (protium) version of the drug.

Such studies are critical for understanding which metabolic pathways are most significant and whether deuteration could be used therapeutically to alter the drug's pharmacokinetic profile, potentially reducing the formation of certain metabolites or prolonging the half-life of the active compound. nih.gov

Table 1: Hypothetical Kinetic Isotope Effect on Acyclovir Metabolism

| Metabolite | Rate of Formation (nmol/min) Non-Deuterated | Rate of Formation (nmol/min) Deuterated (d8) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|---|

| 8-hydroxy-acyclovir | 5.2 | 4.1 | 1.27 |

| CMMG | 12.8 | 12.5 | 1.02 |

This table is illustrative and provides hypothetical data to demonstrate how a KIE might be observed. A KIE value significantly greater than 1 for 8-hydroxy-acyclovir formation would suggest that a C-H bond at a deuterated position is broken during the rate-limiting step of that specific metabolic reaction.

Application in Quantitative Proteomics for Protein Binding Studies of Valacyclovir and its Metabolites

Quantitative proteomics uses mass spectrometry to measure the abundance of thousands of proteins in a biological sample. selectscience.net Stable isotope-labeled compounds are central to many quantitative proteomics workflows, often used as internal standards for accurate quantification of analytes in complex mixtures like cell lysates or plasma. researchgate.netnih.gov

This compound, after enzymatic conversion to its active forms, can be used to precisely measure the binding of valacyclovir and its metabolites to target and off-target proteins. For instance, in a technique known as chemical proteomics, a cell or tissue sample could be treated with non-deuterated valacyclovir. A known amount of the deuterated version is then added to the sample during processing. By isolating protein-drug complexes and analyzing them with mass spectrometry, the ratio of the deuterated to non-deuterated drug can be used to accurately quantify the amount of drug bound to specific proteins. youtube.com This is essential for identifying the drug's primary targets, like viral thymidine (B127349) kinase, and uncovering potential off-target interactions that could lead to unforeseen biological effects.

Design and Synthesis of Other Deuterated Valacyclovir Analogs for Comparative Research

This compound serves as a crucial intermediate in the synthesis of other specifically labeled valacyclovir analogs. cymitquimica.compharmaffiliates.com The tert-butyloxycarbonyl (Boc) group is a common amine-protecting group in organic synthesis. total-synthesis.comquora.comorganic-chemistry.org It protects the amino group of the valine ester from reacting while other chemical modifications are made to the molecule. nih.govnih.govgoogle.com

For example, researchers could use this compound as a starting material to synthesize analogs with deuterium atoms at different, specific positions. By comparing the metabolic profiles of these different isotopologues, one could pinpoint exactly which C-H bonds are critical for specific metabolic pathways. The Boc group is stable under many reaction conditions but can be easily removed with mild acid, making it an ideal tool for multi-step synthetic pathways. total-synthesis.comorganic-chemistry.org This synthetic flexibility allows for the creation of a library of deuterated analogs for comprehensive comparative studies.

Development of Novel Prodrug Strategies and Chemical Modifications Building upon the Boc Protection Concept

The development of valacyclovir was a landmark achievement in prodrug strategy, using an amino acid ester to improve oral absorption via peptide transporters. scite.ainih.gov The concept of masking a reactive group, as seen with the Boc protection on the valine amine, can be extended to design next-generation prodrugs.

While the Boc group itself is typically used for synthesis rather than as a therapeutic prodrug moiety, the principle of protecting the amine can inspire the development of other cleavable groups. nih.govnih.gov Researchers are exploring different promoieties that could be attached to the valine residue to achieve different goals, such as targeting specific tissues or further enhancing bioavailability. researchgate.netacs.org For instance, a different chemical group could be designed to be cleaved only by enzymes present in a specific target tissue, thereby concentrating the active drug where it is needed most. The synthetic routes and chemical principles established in the handling of this compound provide a foundational platform for designing and evaluating these novel prodrug concepts.

Table 2: Chemical Compounds Mentioned

| Compound Name | Role/Type |

|---|---|

| This compound | Deuterated, protected research compound |

| Valacyclovir | Antiviral prodrug |

| Acyclovir | Active antiviral drug |

| tert-butyloxycarbonyl (Boc) | Chemical protecting group |

| 9-(carboxymethoxymethyl)guanine (CMMG) | Metabolite of acyclovir |

Future Research Directions and Unexplored Areas

Integration with Advanced Imaging Techniques for In Vivo Tracer Studies (non-human)

The integration of deuterated compounds with advanced, non-invasive imaging techniques presents a compelling frontier for in vivo research in animal models. ugent.beunicampus.itnih.gov While positron emission tomography (PET) and single-photon emission computed tomography (SPECT) are powerful for visualizing biological processes, they often require the synthesis of radiolabeled tracers. ugent.benih.goveurekalert.org

Future research could explore the use of imaging modalities that can directly or indirectly detect stable isotope-labeled compounds. For instance, magnetic resonance spectroscopy (MRS), a specialized application of magnetic resonance imaging (MRI), has the potential to detect and quantify deuterium (B1214612) in vivo. ugent.benih.gov Developing methodologies to use deuterated tracers like a modified N-t-Boc-valacyclovir-d8 (without the Boc group for in vivo applications) could enable real-time, non-invasive tracking of the drug's distribution, metabolism, and clearance in preclinical animal models. ugent.beunicampus.it This would provide invaluable longitudinal data from the same subject, reducing the number of animals required for studies and offering a more dynamic understanding of the drug's behavior. ugent.bebiorxiv.org

Development of AI/Machine Learning Models for Predicting Biotransformation and Stability

Future research should focus on developing sophisticated AI/ML models specifically trained on data from deuterated compounds. By inputting structural information and experimental data from compounds like this compound and other stable isotope-labeled standards, these models could learn to predict:

Sites of metabolism: Identifying which parts of the molecule are most likely to be metabolized. taylorfrancis.com

Metabolite structures: Predicting the chemical structures of the resulting metabolites. taylorfrancis.com

Metabolic stability: Estimating the compound's half-life and clearance rate. taylorfrancis.com

Potential for deuterium exchange: Predicting the likelihood and location of hydrogen-deuterium exchange, which can affect the stability of the label. waters.comacanthusresearch.com

High-Throughput Screening Methodologies Using Deuterated Standards for Early-Stage Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries. acs.orgnih.govresearchgate.net The integration of deuterated internal standards into HTS assays, particularly those coupled with mass spectrometry, can greatly enhance the accuracy and reliability of the screening results. acs.orgbiorxiv.orglcms.cz

Future research in this area should focus on:

Multiplexed Assays: Developing HTS methods that can simultaneously screen multiple drug candidates against their respective deuterated internal standards in a single run. nih.gov This would dramatically increase the efficiency of the screening process.

Automation: Further automating the entire workflow, from sample preparation with the addition of internal standards to data analysis, to minimize human error and increase throughput. lcms.cz

Miniaturization: Adapting HTS methods to work with smaller sample volumes, which is particularly important when dealing with limited biological samples or expensive deuterated standards. researchgate.net

By refining these methodologies, researchers can more quickly and accurately identify promising lead compounds in the early stages of drug discovery, ultimately accelerating the development of new medicines. acs.orgnih.gov

Exploration of Solid-State Stability and Formulation Compatibility for Analytical Reference Standards

The long-term stability and compatibility of analytical reference standards are crucial for ensuring the accuracy and reproducibility of analytical methods. lgcstandards.com While much is known about the stability of these compounds in solution, their solid-state properties are often less characterized.

Future research should systematically investigate the solid-state stability of deuterated compounds like this compound under various storage conditions (e.g., temperature, humidity, light exposure). Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) can be employed to identify different crystalline forms (polymorphs) and assess their stability. google.com

Furthermore, understanding the compatibility of these standards with different formulation components is essential for their use in quality control (QC) applications. synzeal.com For instance, studies could explore potential interactions between the deuterated standard and excipients commonly used in pharmaceutical formulations. This knowledge would be invaluable for developing robust analytical methods for both drug development and commercial manufacturing. synzeal.com

Q & A

Q. What are the limitations of using this compound as an internal standard in multi-matrix LC-MS/MS assays, and how can these be mitigated?

- Methodological Answer : Matrix-specific ion suppression/enhancement can skew quantification. Perform post-column infusion experiments to map interference zones. Use matrix-matched calibration curves and normalize data with isotopically distinct analogs (e.g., C-labeled standards) .

Cross-Study Validation

Q. How should researchers reconcile discrepancies in reported metabolic pathways of this compound across in vitro and in vivo models?

Q. What criteria determine the inclusion/exclusion of this compound studies in systematic reviews of deuterated drug candidates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.